molecular formula C9H10N2S B042387 2-Ethyl-1,3-benzothiazol-6-amine CAS No. 17142-81-3

2-Ethyl-1,3-benzothiazol-6-amine

Cat. No.: B042387
CAS No.: 17142-81-3
M. Wt: 178.26 g/mol
InChI Key: JBEXHLHFVASCMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbenzo[d]thiazol-6-amine can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with ethyl iodide under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of 2-Ethylbenzo[d]thiazol-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Ethylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylbenzo[d]thiazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position enhances its lipophilicity and may improve its interaction with biological targets compared to other benzothiazole derivatives .

Properties

IUPAC Name

2-ethyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEXHLHFVASCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348579
Record name 6-benzothiazolamine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17142-81-3
Record name 6-benzothiazolamine, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-2-ethyl-1,3-benzothiazole
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